2-bromo-9-hexyl-9H-carbazole

Catalog No.
S819398
CAS No.
864550-95-8
M.F
C18H20BrN
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-9-hexyl-9H-carbazole

CAS Number

864550-95-8

Product Name

2-bromo-9-hexyl-9H-carbazole

IUPAC Name

2-bromo-9-hexylcarbazole

Molecular Formula

C18H20BrN

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3

InChI Key

YGTIVQCXTOGVMV-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
  • Organic Light-Emitting Diodes (OLEDs)

    Carbazole derivatives are known for their excellent hole-transporting properties in OLEDs []. The carbazole core facilitates the movement of positive charges (holes) within the device, contributing to efficient light emission. Since 2-bromo-9-hexyl-9H-carbazole possesses a carbazole core, it might be investigated as a potential hole transporting material in OLED research.

  • Organic Photovoltaics (OPVs)

    Similar to OLEDs, carbazole-based materials have shown promise in OPVs due to their hole transporting abilities []. 2-bromo-9-hexyl-9H-carbazole could be explored as a candidate for hole transporting layers in organic solar cell research.

  • Precursors for Functional Materials

    The bromine group (Br) on the molecule can act as a reactive site for further chemical modifications. Researchers might explore using 2-bromo-9-hexyl-9H-carbazole as a starting material to synthesize novel functional materials with tailored properties for applications in organic electronics or optoelectronic devices [].

2-Bromo-9-hexyl-9H-carbazole is an organic compound with the molecular formula C₁₈H₂₀BrN and a molecular weight of 330.27 g/mol. It features a carbazole core, which is a bicyclic structure composed of two fused aromatic rings, and a hexyl group attached at the 9-position. The bromine atom is substituted at the 2-position of the carbazole ring, which significantly influences its chemical properties and reactivity. This compound is primarily studied for its potential applications in organic electronics and photonics due to its favorable electronic properties.

Currently, no scientific research has been identified regarding the specific mechanism of action of Br-Hex-Cz.

  • Wearing personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Proper disposal of waste following recommended protocols.

The reactivity of 2-bromo-9-hexyl-9H-carbazole can be attributed to the presence of the bromine substituent, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, facilitating the synthesis of more complex organic molecules .

The synthesis of 2-bromo-9-hexyl-9H-carbazole typically involves several steps:

  • Synthesis of 9-Hexyl-9H-Carbazole: This is achieved by reacting carbazole with 1-bromohexane in the presence of a base like sodium hydroxide in a solvent such as dimethylformamide at elevated temperatures .
  • Bromination: The resulting 9-hexyl-9H-carbazole can then be brominated using brominating agents like N-bromosuccinimide to yield 2-bromo-9-hexyl-9H-carbazole .
  • Purification: The final product is purified through techniques such as column chromatography.

2-Bromo-9-hexyl-9H-carbazole has several notable applications:

  • Organic Photovoltaics: It serves as a building block for organic solar cells due to its suitable electronic properties.
  • Light Emitting Diodes: Its photophysical characteristics make it a candidate for use in organic light-emitting diodes (OLEDs).
  • Fluorescent Dyes: The compound can be utilized in fluorescent applications owing to its ability to emit light under UV radiation .

Interaction studies involving 2-bromo-9-hexyl-9H-carbazole primarily focus on its interactions with other organic compounds and materials. These interactions are crucial for understanding its behavior in electronic devices and biological systems:

  • Electron Transport Properties: Studies have shown that this compound can effectively transport electrons, making it valuable in organic electronic applications.
  • Binding Affinity Studies: Research into how this compound interacts with biomolecules could reveal potential therapeutic applications or toxicity profiles .

Several compounds share structural similarities with 2-bromo-9-hexyl-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
9-HexylcarbazoleNo bromine substituentUsed primarily as a base material
3-Bromo-9-hexylcarbazoleBromine at the 3-positionDifferent electronic properties
CarbazoleBasic structure without substitutionsFound in various natural products
2-Bromo-N-methylcarbazoleMethyl substitution at nitrogenExhibits different solubility properties

Each of these compounds has unique characteristics that influence their reactivity and applications, but they all share the fundamental carbazole structure which imparts interesting electronic properties.

XLogP3

6.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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